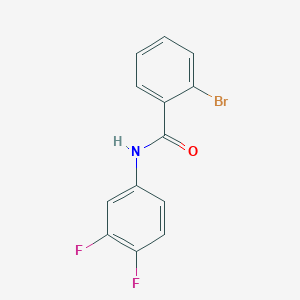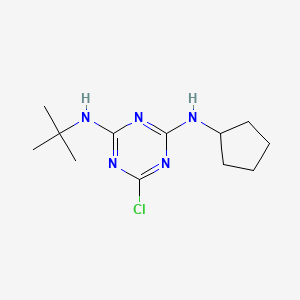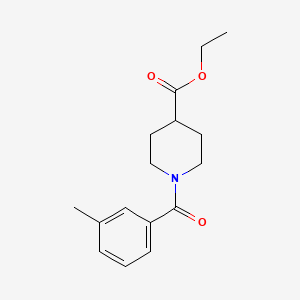
3-anilino-1-(5-methyl-2-furyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-1-(5-methyl-2-furyl)-1-propanone, also known as MAFP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Applications De Recherche Scientifique
3-anilino-1-(5-methyl-2-furyl)-1-propanone has been used in a variety of scientific research applications. One of the most common uses of this compound is as a selective inhibitor of cytosolic phospholipase A2 (cPLA2). This enzyme plays a key role in the production of arachidonic acid, a precursor to a variety of inflammatory mediators. By inhibiting cPLA2, this compound can help to reduce inflammation in a variety of disease states.
In addition to its use as a cPLA2 inhibitor, this compound has also been studied for its potential as a tool for studying endocannabinoid signaling. This compound has been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound can help to increase the levels of anandamide in the body, which can have a variety of effects on the endocannabinoid system.
Mécanisme D'action
The mechanism of action of 3-anilino-1-(5-methyl-2-furyl)-1-propanone is complex and involves the inhibition of specific enzymes. As mentioned above, this compound inhibits cPLA2 and FAAH, which results in a reduction in the production of inflammatory mediators and an increase in the levels of endocannabinoids, respectively. In addition to these effects, this compound has also been found to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. As a cPLA2 inhibitor, this compound can help to reduce inflammation in a variety of disease states, including arthritis, asthma, and cardiovascular disease. In addition, this compound's inhibition of FAAH can have a variety of effects on the endocannabinoid system, including pain relief, appetite stimulation, and mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-anilino-1-(5-methyl-2-furyl)-1-propanone in lab experiments is its specificity. This compound has been found to selectively inhibit cPLA2 and FAAH, which makes it a valuable tool for studying the roles of these enzymes in various disease states. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Orientations Futures
There are many potential future directions for research on 3-anilino-1-(5-methyl-2-furyl)-1-propanone. One area of interest is the development of more efficient synthesis methods for this compound. In addition, researchers are interested in exploring the potential of this compound as a therapeutic agent for a variety of disease states, including inflammation, pain, and mood disorders. Finally, there is also interest in using this compound as a tool for studying the endocannabinoid system and its role in various physiological processes.
Méthodes De Synthèse
The synthesis of 3-anilino-1-(5-methyl-2-furyl)-1-propanone involves the reaction of aniline with 5-methyl-2-furanone in the presence of a catalyst. This reaction results in the formation of this compound. The purity of the synthesized compound can be improved through recrystallization.
Propriétés
IUPAC Name |
3-anilino-1-(5-methylfuran-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11-7-8-14(17-11)13(16)9-10-15-12-5-3-2-4-6-12/h2-8,15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENDYJGQKDXZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CCNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5857031.png)


![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5857063.png)



![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)




![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)
![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)